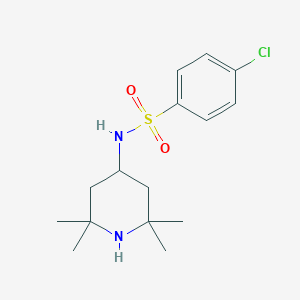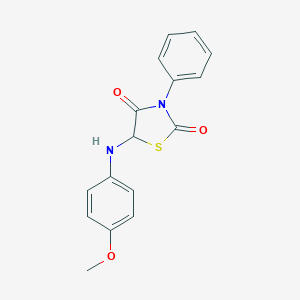![molecular formula C15H14N2O3S B246241 1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-1H-imidazole](/img/structure/B246241.png)
1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-1H-imidazole, also known as ESI, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-1H-imidazole involves its ability to inhibit the activity of protein kinases, which are enzymes that play a crucial role in various cellular processes. 1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-1H-imidazole binds to the ATP-binding site of protein kinases and prevents the transfer of phosphate groups to downstream targets, thereby inhibiting their activity.
Biochemical and Physiological Effects
1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-1H-imidazole has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-1H-imidazole inhibits the activity of several protein kinases, including JNK1, JNK2, and IKK. In vivo studies have shown that 1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-1H-imidazole has anti-inflammatory and anti-cancer properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-1H-imidazole in lab experiments is its ability to selectively inhibit the activity of protein kinases. This makes it a valuable tool for studying the role of protein kinases in various cellular processes. However, one limitation of using 1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-1H-imidazole in lab experiments is its potential toxicity. Careful consideration should be taken when using 1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-1H-imidazole in experiments involving live cells or animals.
Future Directions
There are several future directions for the study of 1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-1H-imidazole. One potential direction is the development of more selective inhibitors of protein kinases. Another direction is the investigation of the potential use of 1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-1H-imidazole in the treatment of various diseases, including cancer and inflammatory disorders. Additionally, the use of 1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-1H-imidazole in combination with other drugs or therapies should be explored to determine its potential synergistic effects.
Synthesis Methods
The synthesis of 1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-1H-imidazole involves the reaction of 4-ethoxynaphthalene-1-sulfonyl chloride with imidazole in the presence of a base. The resulting product is a white crystalline solid that is soluble in organic solvents.
Scientific Research Applications
1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-1H-imidazole has been extensively studied for its potential applications in various scientific fields. In the field of medicinal chemistry, 1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-1H-imidazole has been shown to possess anti-inflammatory and anti-cancer properties. It has also been studied for its potential use as an inhibitor of protein kinases, which are involved in various cellular processes.
properties
Molecular Formula |
C15H14N2O3S |
|---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
1-(4-ethoxynaphthalen-1-yl)sulfonylimidazole |
InChI |
InChI=1S/C15H14N2O3S/c1-2-20-14-7-8-15(13-6-4-3-5-12(13)14)21(18,19)17-10-9-16-11-17/h3-11H,2H2,1H3 |
InChI Key |
YRUDPGXGIZDMNP-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3C=CN=C3 |
Canonical SMILES |
CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3C=CN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(4-tert-butylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B246163.png)



![N-[(3E)-3-(5,7-dimethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]furan-2-carboxamide](/img/structure/B246168.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B246172.png)
![N-[2-(4-Methoxy-phenyl)-6-methyl-2H-benzotriazol-5-yl]-nicotinamide](/img/structure/B246174.png)
![1-[(4-Bromo-2,5-dimethylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B246178.png)
![1,4-Bis[(4-ethoxyphenyl)sulfonyl]piperazine](/img/structure/B246183.png)


![3-methyl-6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B246188.png)